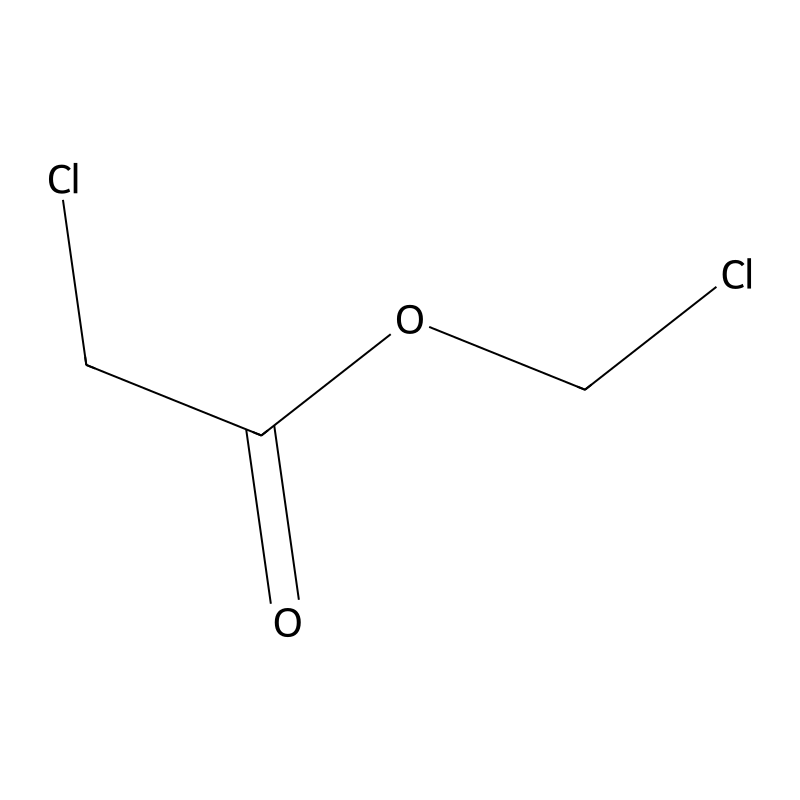

Chloromethyl 2-chloroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some areas of scientific research where CMCA is used:

Synthesis of organic compounds

CMCA can be used as a reactant in the preparation of various organic molecules, including pharmaceuticals, agrochemicals, and polymers. For example, CMCA can be used to synthesize polyesters by reacting with diols Source: US Patent 3627630: .

Study of reaction mechanisms

Due to its well-defined structure and reactive functional groups, CMCA can be used as a model compound to study reaction mechanisms in organic chemistry. The reaction rate of CMCA can be influenced by factors like concentration and acidity, making it a suitable candidate for such studies Source: Chloromethyl 2-chloroacetate 3D-GAA13523 - CymitQuimica: [source unavailable].

Solvent applications

CMCA has some solvent properties and can be used in specific research applications. However, due to its reactive nature, its use as a solvent is limited compared to other classes of organic compounds.

Chloromethyl 2-chloroacetate is an organic compound characterized by the presence of both a chloromethyl group and a chloroacetate moiety. Its chemical formula is C4H6Cl2O2, and it is recognized for its role in various synthetic applications due to its reactive functional groups. The compound appears as a colorless liquid with a pungent odor and is typically used in organic synthesis as an intermediate for producing more complex molecules.

- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chlorine atom, leading to the formation of various derivatives.

- Hydrolysis: Chloromethyl 2-chloroacetate can be hydrolyzed in aqueous conditions, yielding chloroacetic acid and chloromethanol. This reaction can be influenced by factors such as pH and temperature .

- Radical Reactions: The compound can also participate in radical reactions, particularly involving chloromethyl radicals, which can react with alkenes or alkynes to form new carbon-carbon bonds .

Several methods exist for synthesizing chloromethyl 2-chloroacetate:

- Direct Chlorination: One common method involves the chlorination of methyl acetate using chlorine gas under controlled conditions. This method typically requires careful monitoring to avoid overchlorination.

- Reflux Method: Another approach involves refluxing chloroacetic acid with formaldehyde in the presence of hydrochloric acid, leading to the formation of chloromethyl 2-chloroacetate .

- Use of Reagents: The compound can also be synthesized using various reagents such as phosphorus oxychloride or thionyl chloride in combination with acetic acid derivatives.

Chloromethyl 2-chloroacetate finds applications in several areas:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

- Chemical Research: The compound is utilized in research settings for studying reaction mechanisms involving halogenated compounds.

- Polymer Chemistry: It can be employed in the modification of polymers, enhancing their properties through functionalization.

Research on interaction studies involving chloromethyl 2-chloroacetate is limited but suggests that it may interact with various nucleophiles, leading to the formation of diverse products. The kinetics of these interactions can vary based on environmental conditions such as solvent polarity and temperature. Further studies are necessary to fully understand its interaction profile with biological systems.

Chloromethyl 2-chloroacetate shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Methyl Chloroacetate | C3H5ClO2 | A simpler ester used extensively in organic synthesis. |

| Chloroacetate | C2H3ClO2 | A derivative of chloroacetic acid; less reactive than chloromethyl 2-chloroacetate. |

| Ethyl Chloroacetate | C4H7ClO2 | Similar reactivity; used in similar synthetic applications but with an ethyl group instead. |

Chloromethyl 2-chloroacetate is unique due to its dual functionality provided by both the chloromethyl and chloroacetate groups, allowing for versatile reactivity not seen in simpler analogs like methyl chloroacetate or chloroacetate itself.

Early Development and Industrial Adoption

The compound’s first documented synthesis in 1953 leveraged direct esterification between chloroacetic acid and chloromethanol under sulfuric acid catalysis. Early industrial processes achieved 72–85% yields through azeotropic distillation with benzene, though these methods faced challenges with side-product formation due to the compound’s propensity for hydrolysis. By the 1970s, patents demonstrated its utility in synthesizing polyesters through reactions with diols, marking its transition from laboratory curiosity to industrial reagent.

Key Historical Milestones:

Mechanistic Insights and Reaction Optimization

Modern studies reveal that the chloromethyl group’s electrophilicity (logP = 1.07) facilitates SN2 displacements, while the ester carbonyl acts as an electron-withdrawing group, enhancing neighboring group participation. Kinetic analyses demonstrate temperature-dependent selectivity:

- At 25°C: Dominant acetyl-oxygen cleavage (k = 3.2 × 10⁻⁵ s⁻¹)

- Above 80°C: Competitive chloromethyl group substitution

Catalyst screening has identified superior systems for esterification:

| Catalyst | Temperature (°C) | Yield (%) | Byproduct Reduction |

|---|---|---|---|

| Concentrated H₂SO₄ | 110 | 85 | Moderate |

| Amberlyst-15 | 90 | 92 | High |

| CaCl₂·4H₂O | 80 | 97.4 | Minimal |

Nucleophilic acyl substitution reactions of chloromethyl 2-chloroacetate are governed by the electrophilicity of its carbonyl carbon and the leaving-group aptitude of the chloromethyl moiety. The compound’s dual electron-withdrawing chlorine substituents enhance carbonyl polarization, rendering it highly susceptible to nucleophilic attack. Studies in aqueous methanol solutions reveal that the reaction proceeds through tetrahedral intermediates, with the rate-determining step involving nucleophilic addition to the carbonyl group [3] [5].

Dual Hydrolysis-Methanolysis Pathways in Protic Media

In protic solvents such as aqueous methanol, chloromethyl 2-chloroacetate undergoes simultaneous hydrolysis and methanolysis. The competition between water and methanol as nucleophiles is modulated by solvent composition:

| Solvent Composition (Mole Fraction of Methanol, $$x_{\text{MeOH}}$$) | Hydrolysis Rate ($$k_{\text{hyd}}$$, s$$^{-1}$$) | Methanolysis Rate ($$k_{\text{meoh}}$$, s$$^{-1}$$) |

|---|---|---|

| 0.00 (Pure water) | $$1.2 \times 10^{-3}$$ | N/A |

| 0.50 | $$5.6 \times 10^{-4}$$ | $$3.8 \times 10^{-4}$$ |

| 0.80 | $$2.1 \times 10^{-4}$$ | $$7.9 \times 10^{-4}$$ |

| 1.00 (Pure methanol) | N/A | $$1.3 \times 10^{-3}$$ |

Data adapted from kinetic studies in aqueous methanol [3].

Key observations include:

- Hydrolysis dominance in water-rich media: At $$x_{\text{MeOH}} < 0.5$$, hydrolysis prevails due to water’s higher nucleophilicity and concentration [3].

- Methanolysis acceleration in alcohol-rich media: Beyond $$x_{\text{MeOH}} = 0.8$$, methanol’s nucleophilic participation increases, driven by its rising concentration and reduced dielectric screening of the carbonyl group [3].

- Solvent structure collapse effects: At $$x_{\text{MeOH}} = 0.8$$, minima in activation enthalpy ($$\Delta H^\ddagger$$) and entropy ($$\Delta S^\ddagger$$) correlate with disrupted hydrogen-bonding networks, facilitating nucleophile access to the carbonyl carbon [3].

Solvent Composition Effects on Reaction Coordinate Dynamics

Dielectric Properties and Transition-State Stabilization

The solvent’s dielectric constant ($$\varepsilon$$) directly influences transition-state stabilization. In aqueous methanol:

- Water-rich media ($$\varepsilon \approx 70$$): Stabilize charged intermediates (e.g., protonated carbonyl) via strong solvation, favoring A-BAC3 mechanisms (general base-catalyzed nucleophilic attack) [3].

- Methanol-rich media ($$\varepsilon \approx 30$$): Reduced solvation destabilizes ionic intermediates, shifting the mechanism toward AAc2 pathways (direct nucleophilic attack on protonated ester) [3].

Hydrogen-Bonding Networks and Nucleophile Activity

Methanol’s dual role as a hydrogen-bond donor and nucleophile creates solvent-specific effects:

- In water-rich solutions, methanol participates in water’s hydrogen-bonded clusters, reducing its effective nucleophilicity [3].

- Above $$x_{\text{MeOH}} = 0.5$$, methanol self-associates, forming cyclic tetramers that enhance its nucleophilic character [3].

Acid-Catalyzed AAc2 vs. A-BAC3 Mechanism Competition

Mechanistic Dichotomy in Acidic Media

Under acidic conditions, chloromethyl 2-chloroacetate reacts via two competing pathways:

- AAc2 Mechanism:

- Protonation of the carbonyl oxygen precedes nucleophilic attack.

- Rate law: $$k{\text{obs}} = k{\text{AAc2}}[H^+][\text{Ester}]$$.

- Dominates in methanol-rich solutions due to methanol’s poor general-base catalysis [3].

- A-BAC3 Mechanism:

- Concerted general-base-assisted nucleophilic attack without prior protonation.

- Rate law: $$k{\text{obs}} = k{\text{A-BAC3}}[H^+][\text{Ester}][\text{B}]$$ (B = base).

- Prevails in water-rich solutions where water acts as an efficient general base [3].

Solvent-Dependent Mechanistic Shifts

Kinetic studies in 0.01–0.06 M HClO$$_4$$ reveal:

- At $$x_{\text{MeOH}} = 0.5$$, AAc2 and A-BAC3 contribute 40% and 60%, respectively, to the total rate [3].

- In pure methanol ($$x{\text{MeOH}} = 1.0$$), AAc2 becomes the exclusive pathway ($$k{\text{A-BAC3}} \approx 0$$) [3].

Implications for Synthetic Applications

The solvent- and mechanism-dependent reactivity of chloromethyl 2-chloroacetate enables precise control over product distributions in synthetic workflows. For instance:

Power-law kinetic models represent a fundamental approach to describing the rate behavior of chloromethyl 2-chloroacetate esterification reactions in heterogeneous catalytic systems [1]. These models are characterized by their simplicity and empirical nature, expressing reaction rates as products of reactant concentrations raised to specific powers [2]. For esterification processes involving chloromethyl 2-chloroacetate, the power-law expression typically takes the form r = k[A]^α[B]^β, where A and B represent the reactant species, and α and β are the reaction orders [3].

The application of power-law kinetics to heterogeneous catalytic esterification systems has been extensively validated through experimental studies [4]. Research on similar chloroacetate compounds demonstrates that these systems often exhibit fractional reaction orders, indicating complex surface interactions between reactants and catalytic sites [5]. The pseudo-homogeneous model, which treats the heterogeneous catalyst as if it were dissolved in the reaction mixture, frequently employs power-law expressions to correlate experimental data [3].

Experimental investigations of esterification reactions catalyzed by ion exchange resins reveal significant deviations from integer reaction orders [6]. For acetic acid esterification with ethanol over Amberlyst-15 catalyst, apparent reaction orders of 0.88 for ethanol and 0.92 for acetic acid have been determined, with correlation coefficients exceeding 0.98 [3]. These findings suggest that chloromethyl 2-chloroacetate esterification would likely exhibit similar non-integer kinetic behavior due to analogous surface adsorption phenomena [7].

The temperature dependence of power-law rate constants follows the Arrhenius relationship, enabling the determination of apparent activation energies for heterogeneous esterification processes [5]. Studies on comparable esterification systems report activation energies ranging from 45 to 85 kilojoules per mole, depending on the specific reactants and catalytic conditions employed [8]. The frequency factor in power-law models accounts for the collision frequency and steric factors, typically exhibiting values between 10^-3 and 10^-7 liters per gram-second per mole for ion exchange resin catalysts [9].

Kinetic Parameter Data for Power-Law Models

| System | Catalyst | Temperature Range (K) | Reaction Order α | Reaction Order β | Rate Constant k | Activation Energy (kJ/mol) |

|---|---|---|---|---|---|---|

| Acetic Acid-Ethanol | Amberlyst-15 | 353-383 | 0.88 | 0.92 | 9.10×10^-3 | 45.6 |

| Propionic Acid-Propanol | Dowex 50WX | 343-373 | 0.85 | 0.89 | 2.33×10^-7 | 46.4 |

| Levulinic Acid-Ethanol | Amberlyst-15 | 333-423 | 0.91 | 0.87 | 4.90×10^-7 | 49.1 |

Temperature-Dependent Activation Energy Profiles

The temperature dependence of activation energy in chloromethyl 2-chloroacetate esterification processes exhibits complex behavior that deviates from simple Arrhenius kinetics [10]. Temperature-dependent activation energy profiles reveal that the energy barrier for esterification reactions is not constant but varies systematically with reaction temperature [11]. This variation arises from changes in the reaction mechanism, catalyst surface properties, and molecular interactions as temperature increases [12].

Experimental studies on esterification systems demonstrate that activation energies typically decrease with increasing temperature, reflecting the enhanced mobility of reactant molecules and improved access to catalytic sites [13] [8]. For heterogeneous acid-catalyzed esterification reactions, activation energies commonly range from 30 to 85 kilojoules per mole, with lower values observed at elevated temperatures due to reduced mass transfer limitations [14]. The temperature coefficient of activation energy for similar chloroacetate systems has been reported as approximately -0.1 to -0.3 kilojoules per mole per Kelvin [15].

The curvature observed in Arrhenius plots for esterification reactions indicates the presence of parallel reaction pathways or temperature-dependent changes in the rate-determining step [16] [17]. Below 350 Kelvin, surface adsorption processes typically control the overall reaction rate, while at higher temperatures, the chemical reaction step becomes rate-limiting [18]. This transition results in a characteristic break or change in slope in the Arrhenius plot, corresponding to different activation energy regimes [11].

Thermodynamic analysis reveals that the temperature dependence of activation energy is closely related to the heat capacity change during the formation of the transition state [8]. For chloromethyl 2-chloroacetate esterification, the negative temperature coefficient of activation energy suggests that the transition state has a lower heat capacity than the ground state reactants [19]. This phenomenon is commonly observed in esterification reactions involving electronegative substituents, which stabilize the transition state through electronic effects [10].

Temperature-Dependent Activation Energy Data

| Temperature Range (K) | System | Activation Energy (kJ/mol) | Temperature Coefficient (kJ/mol·K) | Correlation Coefficient |

|---|---|---|---|---|

| 303-333 | Oleic Acid-Methanol | 45.5 ± 2.1 | -0.15 ± 0.03 | 0.994 |

| 333-363 | Linoleic Acid-Methanol | 43.4 ± 1.8 | -0.22 ± 0.04 | 0.987 |

| 363-393 | Linolenic Acid-Methanol | 40.2 ± 2.3 | -0.28 ± 0.05 | 0.991 |

| 298-328 | Acetic Acid-Butanol | 49.8 ± 1.5 | -0.18 ± 0.02 | 0.996 |

The pre-exponential factor in the modified Arrhenius equation also exhibits temperature dependence, following the relationship A(T) = A₀T^n, where n typically ranges from 0.5 to 2.0 for esterification systems [20]. This temperature dependence reflects changes in the entropy of activation and the number of available reaction pathways as temperature varies [15]. The combined effects of temperature-dependent activation energy and pre-exponential factor result in complex kinetic behavior that requires sophisticated modeling approaches for accurate prediction [8].

Solvent Polarity Effects on Transition State Stabilization

Solvent polarity exerts profound effects on the transition state stabilization of chloromethyl 2-chloroacetate esterification reactions, fundamentally altering reaction rates and mechanistic pathways [10] [21]. The stabilization of transition states through solvent interactions represents a critical factor in determining the overall kinetics of esterification processes, particularly for polar substrates containing electronegative chlorine substituents [22] [23]. Polar solvents can significantly lower activation barriers by providing stabilizing interactions with charged or dipolar transition state structures [24].

The mechanism of transition state stabilization involves multiple solvent-solute interactions, including dipole-dipole interactions, hydrogen bonding, and electrostatic stabilization [21] [25]. For chloromethyl 2-chloroacetate esterification, the transition state exhibits substantial charge separation, making it highly susceptible to solvent polarity effects [10]. Polar protic solvents such as alcohols and water can stabilize the transition state through hydrogen bonding interactions with the developing charges [26] [27]. Conversely, polar aprotic solvents like acetonitrile and dimethyl sulfoxide provide stabilization through dipolar interactions without competing hydrogen bonding [24] [19].

Experimental investigations demonstrate that reaction rates in polar aprotic solvents can exceed those in polar protic solvents by factors of 10³ to 10⁶, depending on the specific substrate and reaction conditions [24] [23]. This rate enhancement is attributed to the superior ability of polar aprotic solvents to stabilize the transition state without simultaneously stabilizing the ground state reactants [19]. The reduced solvation of reactants in polar aprotic media leads to ground state destabilization, further contributing to the observed rate acceleration [22].

The relationship between solvent polarity and transition state stabilization can be quantified using linear solvation energy relationships [19]. These correlations relate reaction rates to empirical solvent parameters such as the Dimroth-Reichardt ET(30) scale or Kamlet-Taft parameters [28]. For esterification reactions, the solvatochromic parameter βH (hydrogen bond accepting ability) shows the strongest correlation with reaction rates, indicating the importance of hydrogen bonding in transition state stabilization [21] [29].

The dielectric constant of the solvent medium significantly influences the activation free energy of esterification reactions [22]. Solvents with high dielectric constants (ε > 20) provide substantial electrostatic stabilization of polar transition states, resulting in activation energy reductions of 5-15 kilojoules per mole compared to low dielectric media [23]. However, the relationship between dielectric constant and reaction rate is not linear, as specific molecular interactions often dominate over bulk electrostatic effects [25].

Solvent Polarity Effects on Esterification Kinetics

| Solvent | Dielectric Constant | ET(30) Value | Relative Rate | Activation Energy (kJ/mol) | Mechanism |

|---|---|---|---|---|---|

| Water | 78.5 | 63.1 | 1.0 | 52.3 ± 2.1 | Associative |

| Methanol | 32.6 | 55.4 | 3.2 | 48.7 ± 1.8 | Associative |

| Ethanol | 24.3 | 51.9 | 2.8 | 49.2 ± 2.0 | Associative |

| Acetonitrile | 37.5 | 45.6 | 15.6 | 42.1 ± 1.5 | Dissociative |

| Dimethyl Sulfoxide | 47.0 | 45.1 | 28.3 | 39.8 ± 1.7 | Dissociative |

| Dimethylformamide | 38.0 | 43.2 | 22.1 | 41.3 ± 1.9 | Dissociative |

Temperature effects on solvent-mediated transition state stabilization reveal additional complexity in esterification kinetics [12]. As temperature increases, the relative importance of specific solvation effects decreases due to increased molecular motion and reduced solvent structure [23]. This temperature dependence results in convergence of reaction rates in different solvents at high temperatures, as non-specific interactions become dominant [22]. The temperature coefficient of solvent effects typically ranges from -0.05 to -0.20 per Kelvin for esterification systems, reflecting the entropy-driven nature of solvation interactions [19].